molecular formula C12H10F3NOS B7894404 {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine

{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine

Cat. No.: B7894404
M. Wt: 273.28 g/mol
InChI Key: ZNXBSDLCDRDDFS-UHFFFAOYSA-N
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Description

{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene ring and a methanamine group

Properties

IUPAC Name

[4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NOS/c13-12(14,15)17-10-3-1-8(2-4-10)9-5-11(6-16)18-7-9/h1-5,7H,6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXBSDLCDRDDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2)CN)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine typically involves multiple steps, starting with the formation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.

    Industry: Used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can participate in π-π interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug design and material science.

Biological Activity

{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics, which include a trifluoromethoxy group attached to a phenyl ring and a thiophene ring. This compound has potential applications in biological systems, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₂F₃N₃S
  • Molecular Weight : 295.32 g/mol
  • Key Functional Groups : Trifluoromethoxy, thiophene, and amine.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving cell membrane permeability and metabolic stability. The thiophene ring is known to participate in π-π stacking interactions with biological macromolecules, which can modulate the activity of enzymes and receptors.

Anticancer Potential

The compound's ability to induce multipolar spindle formation in cancer cells has been noted in studies involving similar thiophene derivatives. This effect can lead to aberrant cell division and subsequent cell death, making it a candidate for further investigation as an anticancer agent .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study on structurally related compounds revealed that certain analogs showed micromolar inhibition of cancer cell lines through mechanisms involving mitotic spindle multipolarity .
    • The introduction of the trifluoromethoxy group was found to enhance the solubility and potency of several analogs compared to their non-fluorinated counterparts .
  • Cellular Assays :
    • In vitro assays demonstrated that compounds with similar structures could effectively increase multipolarity in centrosome-amplified cancer cells, suggesting a potential pathway for inducing cytotoxic effects in tumor cells .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructurePotential GLS-1 inhibitorTBD
[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamineStructureSignificant anticancer activity15
[4-(Trifluoromethyl)thiophen-2-yl]methanamineStructureInduces multipolar spindles10

Q & A

Q. What are the optimal synthetic routes for {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with coupling a trifluoromethoxy-substituted phenyl group to a thiophene scaffold, followed by introduction of the methanamine group. Key considerations include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency for aryl-thiophene coupling .
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling enhance yield .
  • Purification: Reverse-phase HPLC or recrystallization in ethanol/water mixtures achieves >95% purity .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Use a combination of:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR to confirm amine and aromatic proton environments .
    • FT-IR to verify C-F stretching (1100–1250 cm⁻¹) from the trifluoromethoxy group .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., C₁₂H₁₀F₃NOS: calc. 273.04, obs. 273.03) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cellular Viability: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor Binding: Radioligand displacement assays for serotonin (5-HT) or dopamine receptors .

Advanced Research Questions

Q. How can contradictory data on binding affinities for serotonin receptors be resolved?

Methodological Answer: Discrepancies may arise from assay conditions. To address this:

  • Standardize Assays: Use consistent buffer pH (7.4) and temperature (25°C) across studies .
  • Orthogonal Techniques: Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding thermodynamics .
  • Mutagenesis Studies: Identify receptor residues critical for binding via site-directed mutagenesis .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with receptor PDB structures (e.g., 5-HT₂A) to model binding poses .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models: Develop quantitative structure-activity relationships using descriptors like logP and polar surface area .

Q. What strategies mitigate off-target effects in in vivo studies?

Methodological Answer:

  • Metabolite Profiling: LC-MS/MS to identify major metabolites and their biological activity .
  • Selectivity Screening: Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler™) to rule out unintended targets .
  • Prodrug Design: Modify the amine group to improve specificity (e.g., acetylated prodrugs) .

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